N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine

regioisomerism trifluoromethylpyrazole synthetic building block

N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine (CAS 283166-81-4), also designated (Z)-N'-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide, is a fluorinated pyrazole-acetamidine hybrid building block with molecular formula C₆H₇F₃N₄O and molecular weight 208.14 g/mol. It belongs to the class of trifluoromethylated pyrazole derivatives frequently employed as pharmacophoric scaffolds and synthetic intermediates in medicinal chemistry programs.

Molecular Formula C6H7F3N4O
Molecular Weight 208.14 g/mol
CAS No. 283166-81-4
Cat. No. B13929067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine
CAS283166-81-4
Molecular FormulaC6H7F3N4O
Molecular Weight208.14 g/mol
Structural Identifiers
SMILESC1=CN(N=C1C(F)(F)F)CC(=NO)N
InChIInChI=1S/C6H7F3N4O/c7-6(8,9)4-1-2-13(11-4)3-5(10)12-14/h1-2,14H,3H2,(H2,10,12)
InChIKeyAIGOOXOWJUXXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine (CAS 283166-81-4): Structural Identity and Physicochemical Baseline for Procurement


N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine (CAS 283166-81-4), also designated (Z)-N'-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide, is a fluorinated pyrazole-acetamidine hybrid building block with molecular formula C₆H₇F₃N₄O and molecular weight 208.14 g/mol . It belongs to the class of trifluoromethylated pyrazole derivatives frequently employed as pharmacophoric scaffolds and synthetic intermediates in medicinal chemistry programs . The compound is commercially available from multiple vendors at standard purities of 95% to 98% (NLT), with suppliers including AKSci (95%), Bidepharm (95%+), Leyan (98%), and MolCore (NLT 98%), and is intended exclusively for research and development use .

Why N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine Cannot Be Replaced by Generic Pyrazole or Acetamidine Analogs Without Validation


Within the broader pyrazole-acetamidine chemical space, even structurally proximal analogs diverge in critical molecular recognition determinants: the regiospecific placement of the trifluoromethyl group at the pyrazole 3-position alters both the electron density distribution across the heterocycle and the conformational preferences of the acetamidine side chain relative to 4- or 5-substituted isomers . The N'-hydroxyacetamidine moiety introduces a hydroxamic acid-like metal-chelating pharmacophore that is absent in simple acetamidine or amide analogs, while the (Z)-configuration of the hydroxyimino group governs the spatial orientation of hydrogen-bond donor/acceptor pairs . Consequently, substituting this compound with an uncharacterized or differently substituted pyrazole-acetamidine risks introducing unrecognized potency shifts, selectivity profile alterations, or synthetic incompatibilities that cannot be predicted from computed properties alone, underscoring the necessity of compound-specific qualification.

Quantitative Differentiation Evidence for N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine vs. Closest Analogs


Trifluoromethyl Regioisomeric Identity Confers Distinct Synthetic and Pharmacophoric Properties vs. 4-CF₃ and 5-CF₃ Pyrazole Isomers

The target compound bears a trifluoromethyl substituent exclusively at the pyrazole 3-position (adjacent to the N-1 acetamidine attachment), distinguishing it from the 4-CF₃-pyrazolyl (e.g., 4-trifluoromethylpyrazolyl-substituted pyrimidines in herbicide patents [1]) and 5-CF₃-pyrazolyl regioisomers. This 3-CF₃ regioisomer positions the electron-withdrawing group proximal to the acetamidine side chain, modulating the pKa of the pyrazole ring and the nucleophilicity of the N-1 nitrogen, which directly governs reactivity in downstream derivatization reactions (e.g., alkylation, acylation) relative to the 4-CF₃ isomer typically employed in agrochemical scaffolds [1][2]. The regioisomeric identity is confirmed by the (Z)-configuration assignment of the hydroxyimino group in the IUPAC name, a stereochemical descriptor that further differentiates this compound from (E)-configured or unstereochemically defined acetamidine analogs.

regioisomerism trifluoromethylpyrazole synthetic building block pharmacophore design

N'-Hydroxyacetamidine Moiety Introduces Metal-Chelating Functionality Absent in Simple Acetamidine or Amide Analogs

The N'-hydroxyacetamidine functional group in the target compound is structurally cognate to hydroxamic acids (e.g., acetohydroxamic acid, also referred to as N-hydroxyacetamidine in clinical nomenclature [1]), a privileged pharmacophore for metal ion chelation and metalloenzyme inhibition . This contrasts with simple acetamidine analogs (e.g., 2-(3-(trifluoromethyl)phenyl)acetamidine) that lack the N-hydroxy substituent and consequently possess no metal-chelating capacity . The N'-hydroxy group also contributes an additional hydrogen-bond donor to the pharmacophore, expanding the intermolecular interaction repertoire beyond what is available to plain acetamidine derivatives. While quantitative metal-binding affinity data (e.g., Kd values for Fe³⁺, Zn²⁺, or Mn²⁺) are not publicly available for this specific compound, the structural precedent of acetohydroxamic acid as a clinically utilized urease inhibitor (via nickel chelation in the Helicobacter pylori urease active site) establishes the class-level functional relevance of the N-hydroxyacetamidine warhead [1][2].

hydroxamic acid mimetic metal chelation enzyme inhibition pharmacophore

3-Trifluoromethylpyrazole Scaffold is a Validated Pharmacophoric Motif in Antimycobacterial and Kinase Inhibitor Programs

The 3-trifluoromethylpyrazole substructure present in the target compound has been independently validated as a productive pharmacophoric element in multiple medicinal chemistry campaigns. Specifically, 3-trifluoromethyl pyrazole conjugated with 1,2,3-triazole yielded promising anti-tubercular candidates, with the 3-CF₃-pyrazole contributing to both potency and metabolic stability [1]. In a separate study, pyrazole derivatives containing acetamide bonds were evaluated as potential BRAF V600E inhibitors, with antiproliferative activity quantified as IC₅₀ values against the human colorectal adenocarcinoma HT-29 cell line [2]. While the target compound itself was not directly tested in these studies, its 3-trifluoromethylpyrazole core is identical to the scaffold employed in these active series. This contrasts with structurally related but functionally distinct 4-trifluoromethylpyrazoles, which are predominantly explored in agrochemical herbicide contexts rather than human therapeutic kinase or anti-infective programs, suggesting a potential application-domain differentiation linked to the CF₃ regioisomeric position [3].

antimycobacterial kinase inhibition BRAF V600E pyrazole pharmacophore

Commercial Purity Differentiation: Available at NLT 98% vs. Standard 95% Grade Enables Stringent Synthetic Applications

The target compound is commercially available at two distinct purity grades: a standard 95% minimum purity specification (AKSci, Bidepharm) and a higher NLT 98% grade (MolCore, Leyan) . The NLT 98% specification, accompanied by ISO-certified quality systems and batch-specific QC documentation (NMR, HPLC, GC), supports applications requiring higher stringency such as late-stage functionalization in advanced intermediates, where trace impurities can propagate into final active pharmaceutical ingredient (API) impurity profiles . This purity tiering is not universally available across all pyrazole-acetamidine analogs; many substituted pyrazole building blocks are supplied only at 95% or 97% grade without an NLT 98% option, making the availability of a higher-purity grade a procurement-relevant differentiator for synthesis of regulatory-impacted compounds .

purity specification NLT 98% quality assurance procurement

Recommended Research and Industrial Application Scenarios for N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine


Synthesis of Metalloenzyme Inhibitor Candidates Leveraging the N'-Hydroxyacetamidine Chelating Warhead

For drug discovery programs targeting metalloenzymes—including ureases, histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases—the N'-hydroxyacetamidine moiety of this compound provides a built-in metal-chelating pharmacophore homologous to hydroxamic acids [1]. The compound can serve as a direct building block for constructing inhibitor libraries where the 3-trifluoromethylpyrazole scaffold provides additional binding interactions and pharmacokinetic tuning. The class-level precedent of acetohydroxamic acid as a clinically approved urease inhibitor validates the therapeutic relevance of the N-hydroxyacetamidine warhead [1].

Construction of 3-Trifluoromethylpyrazole-Containing Kinase Inhibitor Libraries

The 3-trifluoromethylpyrazole core has been independently validated in BRAF V600E inhibitor programs and antimycobacterial pyrazolo-triazole hybrids [2][3]. This compound can be employed as a versatile synthetic intermediate for derivatization at the acetamidine terminus, enabling late-stage diversification into focused kinase inhibitor libraries. Procurement of the NLT 98% purity grade is recommended for programs advancing toward in vivo pharmacokinetic profiling, where impurity control is paramount .

Regioisomerically Defined Building Block for Fluorinated Heterocycle SAR Studies

When conducting systematic structure-activity relationship (SAR) investigations across trifluoromethylpyrazole regioisomers (3-CF₃, 4-CF₃, 5-CF₃), this compound provides the definitive 3-trifluoromethyl regioisomer with (Z)-configured N'-hydroxyacetamidine at N-1 [2]. This well-defined regio- and stereochemistry is essential for generating interpretable SAR data and avoiding the confounding effects of regioisomeric mixtures. The 4-CF₃-pyrazolyl analogs, by contrast, are predominantly employed in agrochemical herbicide scaffolds, highlighting divergent application trajectories tied to the CF₃ position [4].

Reference Standard for Analytical Method Development and Impurity Profiling

The availability of a characterized NLT 98% grade with batch-specific QC documentation (NMR, HPLC, GC) supports the use of this compound as an analytical reference standard for method development, system suitability testing, and impurity profiling in synthetic workflows . The defined purity tiering (95% and NLT 98%) also enables assessment of impurity impact on downstream reaction yields and product quality, a critical consideration for process chemistry scale-up.

Quote Request

Request a Quote for N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.